3-Bromo-4-chloro-6-iodo-1H-indazole
Description
Properties
IUPAC Name |
3-bromo-4-chloro-6-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZCABAMYRXCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-iodo-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and halogenation processes. One common approach involves the halogenation of a pre-synthesized indazole core. For instance, starting with 1H-indazole, selective bromination, chlorination, and iodination can be carried out using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters, leading to high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize byproducts and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole core.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives, while Suzuki-Miyaura coupling can produce aryl-substituted indazoles .
Scientific Research Applications
3-Bromo-4-chloro-6-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares substituent patterns, molecular formulas, and key properties of 3-bromo-4-chloro-6-iodo-1H-indazole with its closest analogs:
Key Differences and Implications
Halogen Diversity: The target compound uniquely combines three distinct halogens (Br, Cl, I), whereas analogs like 6-bromo-4-fluoro-3-iodo-1H-indazole replace chlorine with fluorine. In contrast, 3-bromo-6-chloro-4-nitro-1H-indazole replaces iodine with a nitro group, which is electron-withdrawing and primes the molecule for nucleophilic aromatic substitution.
Electronic Effects :
- Methoxy-substituted analogs (e.g., 3-bromo-4-chloro-6-methoxy-1H-indazole ) exhibit reduced electrophilicity compared to halogenated derivatives, favoring solubility but limiting reactivity in cross-coupling reactions.
Synthesis Considerations :
- Evidence suggests halogenated indazoles are synthesized via cyclization of substituted benzonitriles with hydrazines (e.g., methylhydrazine in ). The iodine in the target compound may require specialized conditions due to its propensity for oxidative elimination.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-4-chloro-6-iodo-1H-indazole, and how do reaction conditions influence halogen positioning?
- Methodological Answer : The synthesis typically involves sequential halogenation of the indazole core. For example, bromine and chlorine may be introduced via electrophilic substitution, while iodine can be added using Ullmann coupling or halogen-exchange reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for regioselective halogen placement. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd(PPh₃)₄) critically influence halogen positioning and yield optimization. Preferential activation of specific indazole positions by directing groups (e.g., nitro or amine) can further guide substitution patterns .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data inconsistencies be resolved?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent positions via chemical shifts and coupling patterns. For example, deshielded aromatic protons near halogens show distinct splitting.
- Mass Spectrometry (HRMS) : Confirms molecular weight and halogen isotopic patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing bromine vs. iodine placement) using SHELX-based refinement .
- Resolution of Inconsistencies : Use 2D NMR (COSY, NOESY) to clarify overlapping signals. Computational methods like density functional theory (DFT) can predict NMR shifts and validate experimental data .
Advanced Research Questions
Q. How do the electronic effects of bromine, chlorine, and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine and chlorine decrease electron density at adjacent positions, facilitating oxidative addition in Pd-catalyzed couplings.
- Steric and Electronic Competition : Iodine’s larger atomic radius can hinder catalyst access but enhances leaving-group ability in nucleophilic substitutions.
- Directing Effects : Halogens act as meta-directing groups, influencing subsequent functionalization. Computational modeling (DFT) can map electron density and predict reactive sites .
Q. What strategies can be employed to optimize the regioselectivity of nucleophilic substitution reactions on this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH of indazole) to direct substitution to desired halogens.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states.
- Catalyst Screening : Pd/Ni catalysts with tailored ligands (e.g., bipyridine) improve selectivity for iodine or bromine substitution. Kinetic studies under varying temperatures can identify optimal pathways .
Q. How can computational chemistry methods, such as density functional theory (DFT), aid in predicting the stability and electronic properties of this compound derivatives?
- Methodological Answer :
- DFT Applications :
- Calculate Fukui indices to identify nucleophilic/electrophilic hotspots.
- Simulate UV-Vis spectra for charge-transfer transitions influenced by halogens.
- Predict thermodynamic stability of tautomers or isomers (e.g., 1H- vs. 2H-indazole).
- Validation : Compare computed results with experimental data (e.g., XRD bond lengths, NMR shifts) to refine models .
Q. In multi-step synthesis, what purification techniques are critical for isolating this compound with high purity, especially when dealing with halogenated intermediates?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/EtOAc) to separate halogenated isomers.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on halogen polarity.
- HPLC : Reverse-phase HPLC with C18 columns resolves closely related derivatives. Purity assessment via melting point analysis and LC-MS ensures >95% purity .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOE correlations or mass fragments) in this compound derivatives?
- Methodological Answer :
- Hypothesis Testing : Propose alternative structures (e.g., regioisomers) and simulate their spectra using tools like ACD/Labs or Gaussian.
- Isotopic Labeling : Introduce deuterium at ambiguous positions to clarify NMR assignments.
- Crystallographic Validation : Single-crystal XRD definitively resolves regiochemical disputes. Cross-reference with CAS Common Chemistry or PubChem data for consistency .
Applications in Drug Design
Q. What role does this compound play as a scaffold in medicinal chemistry, and how do its halogen substituents influence bioactivity?
- Methodological Answer :
- Scaffold Utility : The indazole core is a privileged structure in kinase inhibitors (e.g., PAK1, JAK2). Halogens enhance binding via hydrophobic interactions and halogen bonding.
- Structure-Activity Relationships (SAR) : Bromine and iodine improve metabolic stability, while chlorine fine-tunes solubility. In vitro assays (e.g., IC50 determination) paired with molecular docking reveal substituent effects on target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
